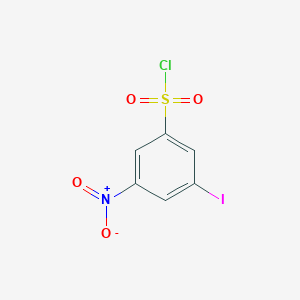

3-Iodo-5-nitrobenzenesulfonyl chloride

Description

3-Iodo-5-nitrobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a nitro group at the 5-position and an iodine substituent at the 3-position of the benzene ring. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide groups or modifying aromatic systems. Its iodine substituent enhances electrophilic substitution reactivity, while the nitro group provides strong electron-withdrawing effects, influencing both stability and reactivity in cross-coupling or nucleophilic displacement reactions .

Properties

Molecular Formula |

C6H3ClINO4S |

|---|---|

Molecular Weight |

347.52 g/mol |

IUPAC Name |

3-iodo-5-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-4(8)1-5(3-6)9(10)11/h1-3H |

InChI Key |

QQHDQFWTFKADOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The process can be summarized as follows :

Sulfonation: Nitrobenzene is reacted with chlorosulfonic acid at temperatures ranging from 90°C to 120°C to form 3-nitrobenzenesulfonic acid chloride.

Iodination: The resultant 3-nitrobenzenesulfonic acid chloride is then treated with an inorganic acid chloride at temperatures between 40°C and 90°C to introduce the iodine atom, forming 3-Iodo-5-nitrobenzenesulfonyl chloride.

Chemical Reactions Analysis

3-Iodo-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including substitution and reduction reactions :

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-nitrobenzenesulfonyl chloride has several applications in scientific research :

Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-iodo-5-nitrobenzenesulfonyl chloride is compared to structurally related sulfonyl chlorides:

Table 1: Key Properties of Selected Sulfonyl Chlorides

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Profile | Key Applications |

|---|---|---|---|---|

| 3-Iodo-5-nitrobenzenesulfonyl chloride | 362.52 | Not reported | High electrophilicity (iodo group), nitro-stabilized | Suzuki coupling, sulfonamide synthesis |

| 3-Chloro-5-nitrobenzenesulfonyl chloride | 280.67 | 98–102 | Moderate reactivity (Cl less labile than I) | Dye intermediates, agrochemicals |

| 3-Bromo-5-nitrobenzenesulfonyl chloride | 325.47 | 85–88 | Intermediate reactivity (Br介于Cl/I之间) | Pharmaceutical intermediates |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 257.55 | Not reported | High acylating power (CF₃ enhances acidity) | Polymer catalysts, fluorinated compounds |

Reactivity and Stability

- Iodo vs. Chloro/Bromo Substituents : The iodine atom in 3-iodo-5-nitrobenzenesulfonyl chloride acts as a superior leaving group compared to chlorine or bromine, facilitating nucleophilic aromatic substitution (NAS) reactions. However, its larger atomic radius may introduce steric hindrance, slightly reducing reaction rates in crowded systems .

- Nitro Group vs.

Research Findings and Limitations

- Gaps in Data : Melting points and solubility data for 3-iodo-5-nitrobenzenesulfonyl chloride are absent in publicly accessible literature, unlike its chloro and bromo counterparts. This limits direct performance comparisons .

- Ecological Impact: No ecotoxicology studies are available, though structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) are classified as hazardous to aquatic life, suggesting analogous precautions are warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.